molecular formula C7H10N4 B040440 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine CAS No. 124458-31-7

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine

Cat. No. B040440
CAS RN: 124458-31-7
M. Wt: 150.18 g/mol
InChI Key: GODUBAMOGMWQAB-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine (THPP) is a novel heterocyclic compound that has been widely studied for its potential applications in science and medicine. This compound is a member of the pyrrolo[3,4-d]pyrimidine family and is structurally related to the pyrrolo[2,3-d]pyrimidine family. THPP is an important synthetic intermediate in the synthesis of other heterocyclic compounds, and it has been studied for its potential applications in drug discovery and development.

Scientific Research Applications

  • Preparation of Pyridopyrimidines : It is used for preparing pyridopyrimidines, a class of compounds with various chemical and biological applications (Ismail & Wibberley, 1968).

  • Synthesis of Tetrahydropteroic Acid Derivatives : The compound and related chemicals serve as starting materials in the multi-step synthesis of tetrahydropteroic acid derivatives, which have significance in biological studies (Elattar & Mert, 2016).

  • Antibacterial and Antifungal Activities : Synthesized compounds from 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine exhibit significant antibacterial and antifungal properties, making them of interest in the development of new antimicrobial agents (Mittal, Sarode & Vidyasagar, 2011).

  • Antitumor Activities : Certain derivatives of this compound show potent antitumor activity, suggesting their potential in cancer research and therapy (聂瑶 et al., 2014).

  • Pyrimidine Cofactors in Enzyme Research : The compound is also used in the study of pyrimidine cofactors for enzymes like phenylalanine hydroxylase, which are crucial for understanding enzyme mechanisms and interactions (Bailey & Ayling, 1978).

  • Synthesis of Various Chemical Structures : It's used in the synthesis of highly substituted dihydropyrimido pyrimidinones and other complex chemical structures, which are of interest in organic chemistry and drug design (Xiang et al., 2011).

properties

IUPAC Name

5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c8-7-10-4-5-3-9-2-1-6(5)11-7/h4,9H,1-3H2,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODUBAMOGMWQAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CN=C(N=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449690
Record name 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

124458-31-7
Record name 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Amino-5,6,7,8-tetrahydro-6-triphenylmethylpyrido-[4,3-d]pyrimidine (80 mg, 0.20 mmol) was mixed with water (0.5 ml) and acetic acid (0.5 ml) and heated on a steam bath for 5 minutes. Addition of acetone provided a homogeneous mixture. Removal of solvents gave an oil, which was purified by flash column chromatography (eluant: 89:10:1 chloroform:methanol: concentrated ammonium hydroxide) to provide the title product (24.3 mg, 0.16 mmol, 80% yield).
Name
2-Amino-5,6,7,8-tetrahydro-6-triphenylmethylpyrido-[4,3-d]pyrimidine
Quantity
80 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine
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Reactant of Route 6
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